molecular formula C14H13N3S B8787439 4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole CAS No. 116850-52-3

4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole

Cat. No.: B8787439
CAS No.: 116850-52-3
M. Wt: 255.34 g/mol
InChI Key: WMJIUWNERYSHQO-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole is a nitrogen-rich compound belonging to the triazole family. Triazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve the formation of the triazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole involves its interaction with molecular targets and pathways. The compound’s high nitrogen content and ability to form hydrogen bonds contribute to its stability and reactivity. These properties enable it to interact with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole stands out due to its unique combination of a triazole ring with a naphthalenyl group and methylthio substituent. This structure imparts specific chemical and physical properties, making it distinct from other triazole derivatives .

Properties

CAS No.

116850-52-3

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

4-methyl-3-methylsulfanyl-5-naphthalen-2-yl-1,2,4-triazole

InChI

InChI=1S/C14H13N3S/c1-17-13(15-16-14(17)18-2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

WMJIUWNERYSHQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dihydro-4-methyl-5-(2-naphthyl)-3H-1,2,4-triazole-3-thione (5.26 g, 2.18×10-2 mole), K2CO3 (3.01 g, 2.18×10-2 mole), methyl iodide (1.5 ml, 2.4×10-2 mole), and acetone (65 ml) was stirred and warmed to reflux. After refluxing overnight, the solvent was evaporated at reduced pressure and the concentrate was treated with water. The aqueous mixture was extracted with EtOAc three times. The EtOAc extracts were combined, washed with saturated aqueous NaCl, and dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure to yield the desired product. Crystallization from Et0Ac afforded colorless plates, Mp 177°-179° C.
Quantity
5.26 g
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

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